Acetamide, N-(5-(4-thiazolyl)-2-furanyl)-
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Overview
Description
Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- is a compound that features a thiazole ring and a furan ring, both of which are heterocyclic structures. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- typically involves the reaction of a thiazole derivative with a furan derivative under specific conditions. One common method involves the use of thiourea and acetophenone or cyclohexanone in the presence of iodine to form the thiazole ring . The furan ring can be introduced through a subsequent reaction with a furan derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- is unique due to its specific combination of a thiazole and furan ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
83487-82-5 |
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Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
N-[5-(1,3-thiazol-4-yl)furan-2-yl]acetamide |
InChI |
InChI=1S/C9H8N2O2S/c1-6(12)11-9-3-2-8(13-9)7-4-14-5-10-7/h2-5H,1H3,(H,11,12) |
InChI Key |
IBKLVDQIXAWUDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(O1)C2=CSC=N2 |
Origin of Product |
United States |
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